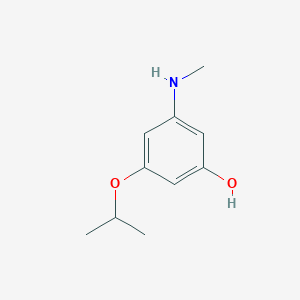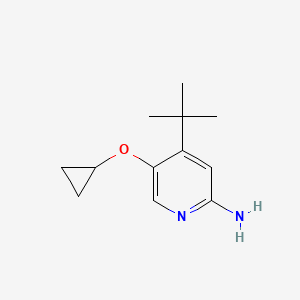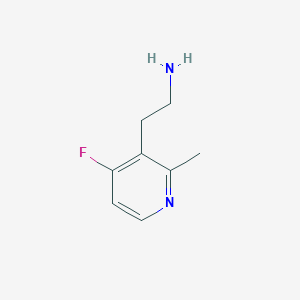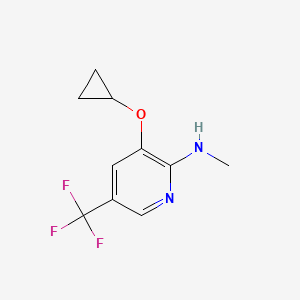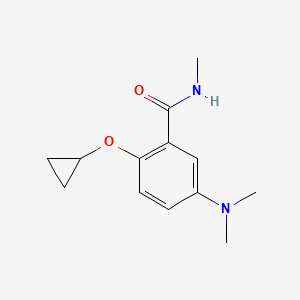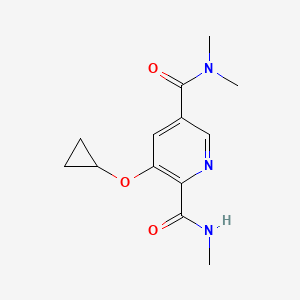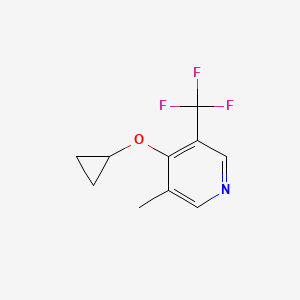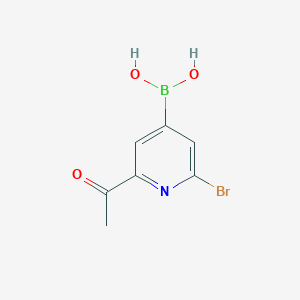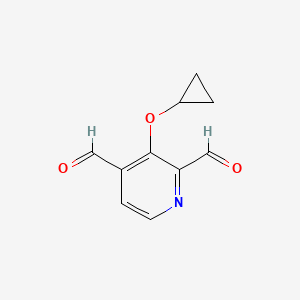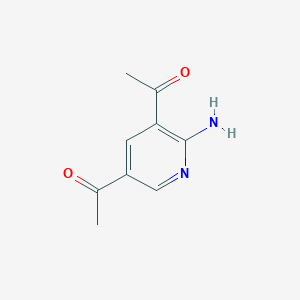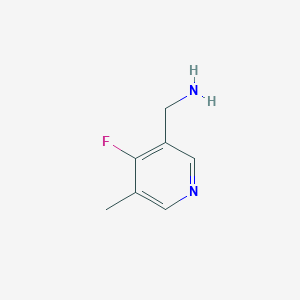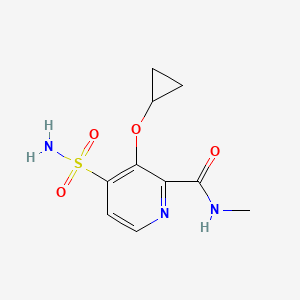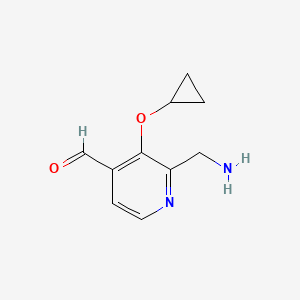
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminomethyl group, a cyclopropoxy group, and an isonicotinaldehyde moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the reaction of isonicotinaldehyde with aminomethyl cyclopropane under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but lacks the cyclopropoxy and isonicotinaldehyde moieties.
3-Cyclopropoxybenzaldehyde: Contains the cyclopropoxy group but differs in the rest of the structure.
Uniqueness
2-(Aminomethyl)-3-cyclopropoxyisonicotinaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-9-10(14-8-1-2-8)7(6-13)3-4-12-9/h3-4,6,8H,1-2,5,11H2 |
Clé InChI |
PATUYLCTIBYBFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CN=C2CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


